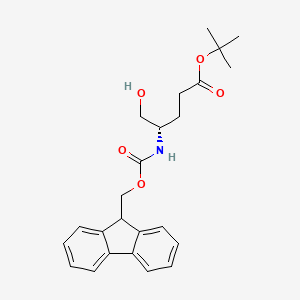

Fmoc-Glutamol(OtBu)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Glu(OtBu)-OH, also known as N-α-Fmoc-L-glutamic acid γ-t.-butyl ester, is widely used as a building block in peptide synthesis for the protection of amine groups . It has a molecular weight of 425.47 g/mol .

Synthesis Analysis

Fmoc-Glu(OtBu)-OH is the standard reagent for coupling glutamic acid into peptide sequences . A common method for introducing the Fmoc group is through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another method involves reacting with 9-fluorenylmethyloxycarbonyl azide, which is made by reacting Fmoc-Cl with sodium azide .Molecular Structure Analysis

The empirical formula of Fmoc-Glu(OtBu)-OH is C24H27NO6 .Chemical Reactions Analysis

Fmoc-Glu(OtBu)-OH can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .Physical And Chemical Properties Analysis

Fmoc-Glu(OtBu)-OH is a solid substance . It has a molar mass of 425.48 g/mol .Applications De Recherche Scientifique

Peptide Synthesis

“Fmoc-Glutamol(OtBu)” is widely used in the field of peptide synthesis . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Drug Development

Peptides are gaining considerable attention as potential drugs . The use of “Fmoc-Glutamol(OtBu)” in the synthesis of these molecules plays a crucial role in drug development .

Green Chemistry

In the pursuit of greener solvents in solid-phase peptide synthesis (SPPS), “Fmoc-Glutamol(OtBu)” has been studied . The adoption of green solvents in current synthetic schemes will result in a smaller impact on the environment and on human health .

Library Synthesis

“Fmoc-Glutamol(OtBu)” is a selectively protected building block for library synthesis . It facilitates the preparation of γ-glutamyl peptides by Fmoc SPPS .

Synthesis of Branched Esters, Amides, Lactams, and Lactones

After condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions can be selectively unmasked . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Environmental Impact Reduction

The use of “Fmoc-Glutamol(OtBu)” in peptide synthesis contributes to reducing the environmental impact of chemical reactions . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings . The use of “Fmoc-Glutamol(OtBu)” can help to reduce the use of these hazardous solvents .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRSVJWUWKIUAA-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Glutamol(OtBu) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)